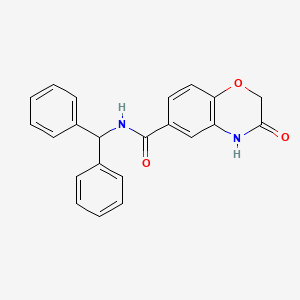![molecular formula C15H18N2O2 B14945194 ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B14945194.png)
ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting intermediate can then be further modified to introduce the ethyl ester and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
Ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
Ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
ethyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-3-19-15(18)10-4-5-13-11(8-10)12-9-17(2)7-6-14(12)16-13/h4-5,8,16H,3,6-7,9H2,1-2H3 |
Clé InChI |
CLFWJTOJPVAQQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945118.png)
![1-(4-Propoxyphenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14945120.png)
![Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945123.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide](/img/structure/B14945131.png)
![Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate](/img/structure/B14945137.png)
![(10aS,12aS)-10a,12a-dimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol](/img/structure/B14945158.png)
![(3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B14945166.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B14945172.png)
![Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945184.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14945185.png)
![N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B14945188.png)

![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)
